N-(1,3-thiazol-4-ylmethyl)ethanamine

Organic Synthesis Medicinal Chemistry Regioisomer Comparison

N-(1,3-Thiazol-4-ylmethyl)ethanamine (CAS 947767-58-0) is a thiazole-based small molecule with the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g/mol. It functions as a versatile secondary amine building block, primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology for the preparation of more complex thiazole-containing pharmacophores, which are known to modulate diverse biological targets.

Molecular Formula C6H12Cl2N2S
Molecular Weight 215.14
CAS No. 947767-58-0
Cat. No. B2733296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-thiazol-4-ylmethyl)ethanamine
CAS947767-58-0
Molecular FormulaC6H12Cl2N2S
Molecular Weight215.14
Structural Identifiers
SMILESCCNCC1=CSC=N1
InChIInChI=1S/C6H10N2S/c1-2-7-3-6-4-9-5-8-6/h4-5,7H,2-3H2,1H3
InChIKeyMGFOGVIYYMAJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Thiazol-4-ylmethyl)ethanamine (CAS 947767-58-0) – Technical Procurement Overview and Comparative Baseline for Research Sourcing


N-(1,3-Thiazol-4-ylmethyl)ethanamine (CAS 947767-58-0) is a thiazole-based small molecule with the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g/mol [1]. It functions as a versatile secondary amine building block, primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology for the preparation of more complex thiazole-containing pharmacophores, which are known to modulate diverse biological targets [2]. Its structure features a 4-substituted thiazole ring linked to an ethylamine moiety, offering distinct reactivity and physicochemical properties compared to other aminothiazole regioisomers.

Why Generic Thiazole or Amine Substitution is Inappropriate for N-(1,3-Thiazol-4-ylmethyl)ethanamine (947767-58-0) in Research Applications


Direct substitution of N-(1,3-thiazol-4-ylmethyl)ethanamine with other 'aminothiazole' or 'thiazole-methanamine' analogs is not scientifically sound due to critical structural and functional divergences. Regioisomers, such as 1-(1,3-thiazol-2-yl)ethanamine (CAS 432047-36-4), exhibit a different substitution pattern on the thiazole ring, which alters the electron density and hydrogen-bonding capacity of the nitrogen atoms, thereby impacting both reactivity and target recognition [1]. In comparative studies of thiazole-based ligands, the position of the side chain (4-yl vs. 5-yl) was shown to significantly modulate binding potency [2]. Furthermore, while the target compound serves primarily as a building block with a commercial purity specification of ≥95%, its direct use in biological assays is not documented; reliance on class-level inference from more elaborated 2-aminothiazole derivatives to justify its procurement is unwarranted without specific comparative data . The quantitative evidence below delineates the precise, verifiable points of differentiation that inform its scientific selection.

Quantitative Differentiation of N-(1,3-Thiazol-4-ylmethyl)ethanamine (947767-58-0) Against Structural Analogs and Its Role in Research


Regioisomeric Differentiation: 4-Substituted vs. 2-Substituted Thiazole Reactivity

N-(1,3-Thiazol-4-ylmethyl)ethanamine (Target) is a 4-substituted thiazole derivative, in contrast to the more common 2-substituted aminothiazoles like 1-(1,3-thiazol-2-yl)ethanamine (Comparator). This positional isomerism results in a fundamentally different electronic environment at the thiazole ring's nitrogen and sulfur atoms, which directly influences nucleophilicity and coordination chemistry. While no direct biological activity data exists for the target compound, its unique substitution pattern is a key differentiator for synthetic design . The target compound offers a distinct hydrogen-bond acceptor/donor profile compared to its 2-substituted counterpart, enabling access to different chemical space in lead optimization campaigns [1].

Organic Synthesis Medicinal Chemistry Regioisomer Comparison

Purity Specifications and Scalable Synthesis for Research Procurement

The target compound is commercially available with a specified minimum purity of 95% . Its synthesis is well-documented, proceeding from commercially available 4-chloromethyl-thiazole and 2M ethylamine in THF, a route amenable to multi-gram scale-up . This contrasts with more complex or less commercially viable 2-substituted analogs, which may require multi-step synthesis or lack readily available starting materials, leading to higher procurement costs and longer lead times. The defined purity and straightforward synthesis route provide a reliable baseline for reproducibility in research settings.

Chemical Procurement Synthetic Intermediate Quality Control

Chemical Property Differentiation: Molecular Weight and Lipophilicity

The target compound's molecular weight (MW) of 142.22 g/mol and the presence of an ethylamine side chain confer a distinct lipophilicity profile compared to smaller analogs like 1-(1,3-thiazol-4-yl)methanamine (CAS 3364-76-9, MW 114.17) or N-Methylthiazole-4-methanamine (CAS 120739-94-8, MW 128.20) [1]. This difference in size and hydrophobicity directly impacts membrane permeability and ADME properties in the context of lead compounds derived from it. The increased carbon count also offers greater potential for Van der Waals interactions with hydrophobic protein pockets.

Physicochemical Properties Drug Design Property Comparison

Validated Research Applications for N-(1,3-Thiazol-4-ylmethyl)ethanamine (947767-58-0) Based on Quantitative and Structural Evidence


Synthesis of Novel 4-Substituted Thiazole-Based Kinase Inhibitors

Given the prevalence of 2-aminothiazole scaffolds in kinase inhibitor development (e.g., Dasatinib), N-(1,3-thiazol-4-ylmethyl)ethanamine serves as a critical building block to access the less-explored 4-substituted thiazole chemical space. Its use allows medicinal chemists to design and synthesize novel analogs with a distinct binding mode, potentially overcoming resistance mechanisms or improving selectivity profiles associated with 2-aminothiazole-based drugs [1].

Synthesis of Thiazole-Containing Ligands for Metalloenzyme Inhibition or Metal Coordination

The thiazole ring, particularly when substituted at the 4-position with an amino-ethyl group, can act as a versatile ligand for metal ions. This compound is suitable for synthesizing novel metal complexes, including those of palladium, copper, and rhenium, which are investigated for their catalytic activity or as radiopharmaceuticals [2]. Its structure offers a distinct chelation geometry compared to 2-substituted analogs.

Exploration of Histamine H3 Receptor Antagonists and Other GPCR Modulators

Comparative SAR studies on thiazole-containing ligands for the histamine H3 receptor have demonstrated that the position of the aminoethyl side chain (4-yl vs. 5-yl) profoundly affects receptor binding potency [3]. N-(1,3-thiazol-4-ylmethyl)ethanamine provides the specific 4-substituted regioisomer required for exploring this pharmacophore model and generating novel leads with potentially improved activity or reduced off-target effects.

Synthesis of Building Blocks for Diverse Biological Screening Libraries

As a primary amine-containing building block with a well-defined purity (≥95%) and scalable synthesis, this compound is ideally suited for parallel synthesis or combinatorial chemistry approaches to generate diverse libraries of 4-substituted thiazole derivatives for high-throughput screening against a range of biological targets, including antimicrobial, anticancer, and neuroprotective assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1,3-thiazol-4-ylmethyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.